molecular formula C8H5ClN2O B1591167 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-30-1

6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B1591167
CAS No.: 881841-30-1
M. Wt: 180.59 g/mol
InChI Key: QBBLRFRGPGOOIU-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic aromatic organic compound characterized by the presence of a chloro group and a formyl group attached to an imidazo[1,2-a]pyridine ring

Biochemical Analysis

Biochemical Properties

6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde plays a significant role in biochemical reactions, particularly as a fluorescent probe for monitoring pH changes. This compound has been shown to have high selectivity and sensitivity, making it an excellent candidate for real-time imaging of pH changes in biological systems . It interacts with enzymes, proteins, and other biomolecules through its aldehyde group, which can form Schiff bases with amino groups in proteins and enzymes. These interactions can lead to changes in the fluorescence properties of the compound, allowing for the detection of pH variations.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used to monitor pH changes in yeast cells, providing insights into cellular processes such as autophagy and apoptosis . The ability of this compound to act as a pH probe makes it a valuable tool for studying cellular responses to different environmental conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The aldehyde group of the compound can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound’s fluorescence properties can change upon binding to biomolecules, providing a means to monitor these interactions in real-time .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound is stable under physiological conditions, with minimal degradation over time . This stability is crucial for its use as a fluorescent probe in long-term experiments. Any degradation products that may form over extended periods should be characterized to ensure accurate interpretation of experimental results.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its safety and efficacy. At low doses, the compound has been shown to be non-toxic and effective as a pH probe. At higher doses, potential toxic effects may arise, including alterations in cellular metabolism and gene expression . It is essential to establish the optimal dosage range for the compound to maximize its benefits while minimizing any adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s activity and effectiveness as a biochemical probe, highlighting the importance of understanding its metabolism in different biological contexts.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function as a biochemical probe. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it can localize to various cellular compartments, depending on its interactions with binding proteins and other biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for interpreting its effects on cellular function and for optimizing its use as a biochemical probe.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chloro-6-aminopyridine with formylating agents such as formic acid or formamide in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The compound can be reduced to form an amine derivative.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid.

  • Reduction: 6-Chloroimidazo[1,2-a]pyridine-2-amine.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has been studied for its biological activity, including its potential as an antimicrobial or anticancer agent. Research is ongoing to explore its effects on various biological targets.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic potential. These derivatives may be used in the development of new drugs for treating various diseases.

Industry: In industry, the compound is used in the synthesis of dyes, pigments, and other materials that require specific chemical properties.

Comparison with Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but different position of the formyl group.

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Contains a phenyl group instead of a chloro group.

  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Contains a bromo group instead of a chloro group.

Uniqueness: 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBLRFRGPGOOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591235
Record name 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881841-30-1
Record name 6-Chloroimidazo[1,2-a]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881841-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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